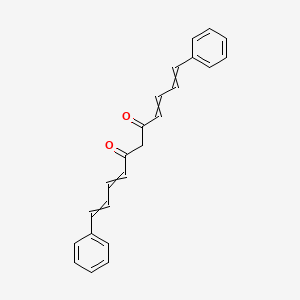
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione is a synthetic compound known for its unique structure and properties.
Preparation Methods
The synthesis of 1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione involves the reaction of acetylacetone with cinnamaldehyde. The reaction is typically carried out under controlled conditions, and the crude product is recrystallized using a mixture of dichloromethane and hexane to obtain the final product as a yellow powder . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced derivatives .
Scientific Research Applications
In chemistry, it is used as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon excitation by light, leading to the destruction of cancer cells . In biology, it has been investigated for its cytotoxic effects on various cancer cell lines, including prostate cancer cells . In medicine, its potential as a therapeutic agent for cancer treatment is being explored. Additionally, it may have applications in the industry as a component in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione involves its ability to generate reactive oxygen species (ROS) upon excitation by light. These ROS induce strong phototoxic reactions against malignant cells, leading to cell death . The compound specifically targets intracellular components, causing oxidative damage and disrupting cellular functions. The molecular pathways involved in this process include the activation of apoptotic pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione is unique compared to other similar compounds due to its specific structure and photophysical properties. Similar compounds include curcumin and its derivatives, such as bisdemethoxy curcumin and cinnamaldehyde derivatives . These compounds share similar photodynamic properties but differ in their absorption maxima, fluorescence, and photobleaching characteristics. For example, the cinnamaldehyde derivative of curcumin has a higher absorption maximum and stronger fluorescent emission signals compared to this compound .
Properties
CAS No. |
502764-29-6 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,11-diphenylundeca-1,3,8,10-tetraene-5,7-dione |
InChI |
InChI=1S/C23H20O2/c24-22(17-9-7-15-20-11-3-1-4-12-20)19-23(25)18-10-8-16-21-13-5-2-6-14-21/h1-18H,19H2 |
InChI Key |
GIEOMQFVAJGFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
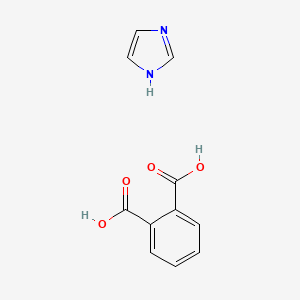
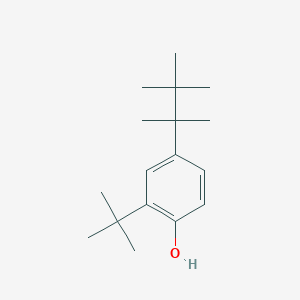
![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)

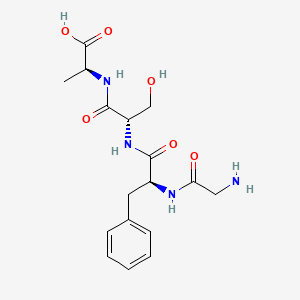

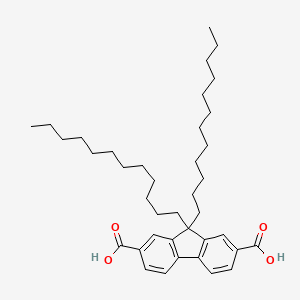
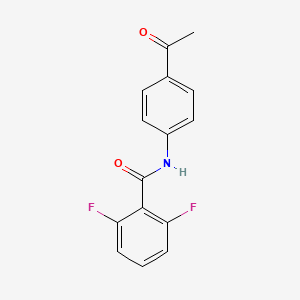
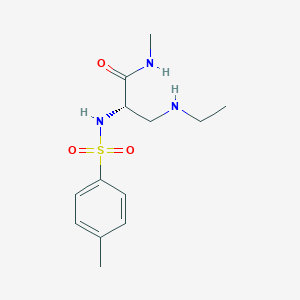
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
